molecular formula C10H13N5O3 B077170 (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol CAS No. 13276-53-4

(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Cat. No. B077170
CAS RN: 13276-53-4
M. Wt: 251.24 g/mol
InChI Key: OLXZPDWKRNYJJZ-FSDSQADBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, also known as 6-amino-9-methylpurine or 6-amino-9-methyl-2,3,5-trihydroxypurine, is an important purine derivative that is widely used in scientific research due to its unique properties. It is a versatile compound that is used in various biochemical and physiological experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol' involves the protection of the hydroxyl group on the C-3 position of ribose, followed by the activation of the C-5 position through phosphorylation. The activated ribose is then coupled with 6-aminopurine to form the desired compound.

Starting Materials
D-ribose, 6-aminopurine, Phosphoric acid, Methanol, Triethylamine, Di-tert-butyl dicarbonate, Tetrahydrofuran, Sodium borohydride, Acetic acid, Hydrochloric acid

Reaction
Protect the hydroxyl group on C-3 position of ribose using di-tert-butyl dicarbonate in the presence of triethylamine and tetrahydrofuran., Activate the C-5 position of ribose by phosphorylating it using phosphoric acid and methanol., Couple the activated ribose with 6-aminopurine in the presence of triethylamine and tetrahydrofuran to form the desired compound., Reduce the protecting groups using sodium borohydride in the presence of acetic acid and methanol., Purify the compound using column chromatography and verify its structure using NMR spectroscopy and mass spectrometry.

Scientific Research Applications

(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-olthylpurine is a versatile compound that is used in a variety of scientific research applications. It is used as a substrate in enzymatic assays to study the catalytic activities of enzymes, as a reactant in organic synthesis to prepare other purine derivatives, and as a model compound to study the structure and function of purine-binding proteins. In addition, (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-olthylpurine is used in the study of DNA and RNA metabolism, in the identification of new antibiotics, and in the development of new drugs.

Mechanism Of Action

The mechanism of action of (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-olthylpurine is not fully understood. However, it is believed to interact with purine-binding proteins, which are involved in the regulation of gene expression and other cellular processes. It is also believed to interact with DNA and RNA, which may affect the expression of genes and other cellular processes.

Biochemical And Physiological Effects

(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-olthylpurine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, to reduce inflammation, to decrease the risk of cardiovascular disease, and to have anti-aging effects. In addition, it has been shown to have anti-microbial activity, to reduce the risk of cancer, and to have anti-diabetic effects.

Advantages And Limitations For Lab Experiments

The use of (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-olthylpurine in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of biochemical and physiological experiments. In addition, it is relatively easy to synthesize and is relatively inexpensive. However, one of the limitations of using (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-olthylpurine in laboratory experiments is that it is not very stable and can be degraded by light or heat.

Future Directions

There are several potential future directions for the use of (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-olthylpurine in scientific research. It could be used to study the structure and function of purine-binding proteins, to develop new drugs, to identify new antibiotics, and to study the effects of DNA and RNA metabolism. In addition, it could be used to study the effects of cancer and other diseases, to develop new treatments for cardiovascular disease, and to study the effects of aging. Finally, it could be used to study the effects of environmental toxins on human health.

properties

IUPAC Name

(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXZPDWKRNYJJZ-FSDSQADBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

CAS RN

13276-53-4
Record name 1-(2'-Deoxy-beta-threopentofuranosyl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013276534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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